The Kinase Selectivity Profile of Atr-IN-21 and Other Potent ATR Inhibitors Against the PIKK Family: A Technical Guide
The Kinase Selectivity Profile of Atr-IN-21 and Other Potent ATR Inhibitors Against the PIKK Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity of ATR inhibitors against the Phosphoinositide 3-kinase-related kinase (PIKK) family. Due to the limited publicly available selectivity data for the specific inhibitor Atr-IN-21 , this document presents the known information for this compound and utilizes the well-characterized clinical-stage ATR inhibitor, Camonsertib (RP-3500) , as a representative example to detail a comprehensive selectivity profile and associated experimental methodologies.
Introduction to ATR and the PIKK Family
Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase that plays a central role in the DNA Damage Response (DDR). As a key regulator of the cellular response to replication stress, ATR is an attractive therapeutic target in oncology. ATR belongs to the PIKK family, a group of high molecular weight kinases that also includes ATM (Ataxia Telangiectasia Mutated), DNA-PKcs (DNA-dependent protein kinase, catalytic subunit), mTOR (mammalian Target of Rapamycin), and SMG1 (Suppressor with Morphological effect on Genitalia 1). Given the structural similarities within the PIKK family kinase domains, the selectivity of ATR inhibitors is a critical aspect of their preclinical and clinical development to ensure on-target efficacy and minimize off-target effects.
Atr-IN-21: A Potent ATR Inhibitor
Atr-IN-21 (also referred to as compound 60) has been identified as a potent inhibitor of ATR with a reported IC50 value of less than 1000 nM. Information regarding this compound is primarily found in patent literature, specifically WO2023016529A1. While its potency against ATR is established, a detailed public profile of its selectivity against other PIKK family members is not currently available.
Representative Selectivity Profile: Camonsertib (RP-3500)
To illustrate the desired characteristics of a selective ATR inhibitor, we present the selectivity profile of Camonsertib (RP-3500), a potent and selective oral ATR inhibitor currently in clinical trials.[1][2]
Quantitative Selectivity Data
The inhibitory activity of Camonsertib against ATR and other PIKK family kinases has been determined using both biochemical and cell-based assays. The data demonstrates high selectivity for ATR.[3][4]
| Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity vs. ATR (Biochemical) |
| ATR | 1.0 | 0.33 | - |
| mTOR | 120 | - | 30-fold |
| ATM | >2,000 | >2,000 | >2,000-fold |
| DNA-PKcs | >2,000 | >2,000 | >2,000-fold |
| PI3Kα | >2,000 | - | >2,000-fold |
Table 1: Kinase selectivity profile of Camonsertib (RP-3500). Data compiled from published preclinical studies.[3][4]
Signaling Pathways and Experimental Workflows
Visualizing the relationships between the kinases and the methods to assess inhibitor activity is crucial for understanding the data.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of selectivity data. Below are representative protocols for key assays used in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the phosphorylation of a substrate by a kinase using radiolabeled ATP and is considered a gold standard for kinase activity measurement.[5][6][7]
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Objective: To determine the IC50 value of an inhibitor against a purified kinase.
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Materials:
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Purified recombinant PIKK family kinases (e.g., ATR, ATM, DNA-PKcs, mTOR).
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Kinase-specific substrate (e.g., GST-p53 for ATR/ATM, specific peptides for others).
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Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 100 µM ATP).
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[γ-33P]ATP or [γ-32P]ATP.
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Test inhibitor (e.g., Atr-IN-21) serially diluted in DMSO.
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96-well filter plates (e.g., phosphocellulose).
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Phosphoric acid wash buffer.
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Scintillation counter and scintillant.
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-
Procedure:
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Prepare a reaction mix containing the kinase and its substrate in kinase assay buffer.
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Add the test inhibitor at various concentrations to the wells of a 96-well plate. Include DMSO-only controls (0% inhibition) and a known broad-spectrum kinase inhibitor as a positive control (100% inhibition).
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Initiate the kinase reaction by adding the ATP solution containing a tracer amount of [γ-33P]ATP.
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Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
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Stop the reaction by adding phosphoric acid.
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Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-33P]ATP will be washed away.
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Wash the plate multiple times with phosphoric acid wash buffer.
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Dry the plate, add scintillant to each well, and measure the radioactivity using a scintillation counter.
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Calculate the percentage of inhibition for each inhibitor concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.
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Cell-Based ATR Inhibition Assay (p-Chk1 Western Blot)
This assay measures the inhibition of ATR activity within a cellular context by assessing the phosphorylation of its direct downstream target, Chk1.[8][9][10]
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Objective: To determine the cellular potency of an ATR inhibitor.
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Materials:
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Human cancer cell line (e.g., LoVo, H1299).
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Cell culture medium and supplements.
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DNA damaging agent to induce replication stress (e.g., Hydroxyurea (HU) or UV radiation).
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Test inhibitor (e.g., Atr-IN-21).
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
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Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-Actin or Tubulin (loading control).
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HRP-conjugated secondary antibodies.
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SDS-PAGE gels and Western blotting equipment.
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Chemiluminescence substrate and imaging system.
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-
Procedure:
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Seed cells in 6-well plates and allow them to adhere overnight.
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Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.
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Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM HU for 2 hours) or exposing the cells to UV radiation.
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After the damage induction period, wash the cells with PBS and harvest them by scraping into ice-cold lysis buffer.
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Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
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Denature protein samples and separate them by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane and probe with the primary antibody against phospho-Chk1 (Ser345).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
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Strip the membrane and re-probe for total Chk1 and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-Chk1 signal to the total Chk1 and loading control signals. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.
-
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This is a high-throughput, non-radiometric biochemical assay that measures the binding of an inhibitor to the kinase active site.[11][12][13]
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Objective: To determine the affinity (IC50 or Ki) of an inhibitor for a kinase.
-
Principle: The assay is based on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody (which binds to the kinase) results in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. An inhibitor that binds to the ATP pocket will displace the tracer, leading to a decrease in the TR-FRET signal.
-
Materials:
-
Tagged, purified kinase (e.g., GST-ATR).
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Europium-labeled anti-tag antibody (e.g., Anti-GST).
-
Alexa Fluor™ 647-labeled kinase tracer.
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Test inhibitor.
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TR-FRET compatible microplates and plate reader.
-
-
Procedure:
-
Add the test inhibitor at various concentrations to the assay wells.
-
Add a pre-mixed solution of the kinase and the europium-labeled antibody.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the europium donor and Alexa Fluor™ acceptor wavelengths.
-
Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The selectivity of an ATR inhibitor across the PIKK family is a critical determinant of its therapeutic potential. While specific selectivity data for Atr-IN-21 against PIKK family members other than ATR is not widely available, the profile of Camonsertib (RP-3500) serves as an excellent benchmark for a highly selective clinical candidate. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the potency and selectivity of novel ATR inhibitors, ensuring a thorough characterization of these promising therapeutic agents.
References
- 1. Study of RP-3500, Camonsertib, in Advanced Solid Tumors [clin.larvol.com]
- 2. reparerx.com [reparerx.com]
- 3. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bmglabtech.com [bmglabtech.com]
